Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-
Description
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- (CAS: 3179-10-0) is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the para position and a (1Z)-2-methoxyethenyl group at the ortho position . The (1Z) configuration indicates that the methoxy and nitro substituents are on opposite sides of the ethenyl double bond. This compound is also known by synonyms such as trans-4-methoxy-β-nitrostyrene and 1-(4-Methoxyphenyl)-2-nitroethylene . Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, creating unique electronic effects that influence its chemical reactivity and physical properties.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-[(Z)-2-methoxyethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-7H,1H3/b7-6- |
InChI Key |
KGZPCCGLQHHSCZ-SREVYHEPSA-N |
Isomeric SMILES |
CO/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Conditions
The most widely documented method involves a multistep synthesis combining palladium-catalyzed coupling and nitro-group functionalization. The initial step employs acetonitrile at 120°C for 6 hours, where 4-nitrobenzaldehyde undergoes condensation with a methoxyethenyl precursor in the presence of triethylamine and hydrogen chloride. A subsequent Heck coupling reaction uses palladium diacetate and triphenylphosphine in methylene chloride to establish the (1Z)-stereochemistry.
Catalytic System Optimization
Critical to this method is the palladium catalyst system. Triethylamine acts as a base to deprotonate intermediates, while triphenylphosphine stabilizes the palladium center, preventing aggregation. The reaction achieves a 59.1% yield under optimized conditions, with impurities primarily arising from over-reduction of the nitro group. Temperature control below 130°C is essential to minimize byproducts such as 4-aminostyrene derivatives.
Halogenoacetamide Rearrangement and Hydrogenation
Nucleophilic Substitution Mechanism
A patent-derived approach reacts 2-methoxymethyl-4-nitrophenol with halogenoacetamides (e.g., chloroacetamide or bromoacetamide) in dipolar aprotic solvents. The reaction is catalyzed by sodium iodide (50% molar excess) in acetone or ethylene glycol dimethyl ether at 80–120°C. This facilitates SN2 displacement, forming 2-(2-methoxymethyl-4-nitro-phenoxy)acetamide as an intermediate.
Wittig Olefination with Methyltriphenylphosphonium Bromide
Aldehyde Activation and Ylide Generation
A third method utilizes a Wittig reaction between 2-isopropoxy-5-nitrobenzaldehyde and methyltriphenylphosphonium bromide. The ylide is generated in situ by treating the phosphonium salt with n-butyllithium in tetrahydrofuran (THF)/hexane at −78°C. The aldehyde reacts with the ylide upon warming to 20°C over 10 hours, forming the (Z)-configured ethenyl group via stereoselective olefination.
Solvent and Base Effects
The use of THF ensures solubility of both the ylide and aldehyde, while n-butyllithium provides strong base conditions essential for deprotonation. Post-reaction purification via silica-gel chromatography (cyclohexane/ethyl acetate 8:2) yields 63% of the target compound. Competing (E)-isomer formation is suppressed by maintaining low temperatures during ylide generation.
Nitration and Methoxymethyl Functionalization
Nitration of 2-Chlorobenzylchloride
A patent describes a four-step synthesis starting with nitration of 2-chlorobenzylchloride to 4-nitro-2-chloromethyl-chlorobenzene. Nitration occurs in concentrated sulfuric acid at 0–5°C, followed by quenching in ice-water. The chloromethyl group is then converted to methoxymethyl via nucleophilic displacement with sodium methoxide in methanol (20% w/v) under reflux for 2 hours.
Benzylamine Displacement and Hydrogenolysis
The methoxymethyl intermediate reacts with benzylamine in toluene at 60°C, forming 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. Catalytic hydrogenation with palladium on carbon (2 bar H₂, 60°C) cleaves the benzyl group and reduces the nitro group, yielding 2-methoxymethyl-1,4-benzenediamine. Acid precipitation with sulfuric acid affords the final diamine sulfate salt.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Key Reagents | Solvent | Yield | Scalability |
|---|---|---|---|---|
| Palladium coupling | Pd(OAc)₂, PPh₃ | CH₂Cl₂ | 59.1% | Moderate |
| Halogenoacetamide | NaI, Pd/C | Acetone | ~50% | High |
| Wittig reaction | n-BuLi, Ph₃P=CH₂ | THF/hexane | 63% | Low |
| Nitration pathway | NaOMe, Pd/C | Methanol/toluene | N/A | High |
The Wittig reaction offers the highest yield (63%) but requires cryogenic conditions, limiting industrial scalability. The halogenoacetamide and nitration methods prioritize operational simplicity, though yields are less rigorously quantified.
Scientific Research Applications
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Reduction and Oxidation: The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure is defined by:
- A nitro group at the para position, which withdraws electrons via resonance and inductive effects.
- A (1Z)-2-methoxyethenyl group at the ortho position, donating electrons through resonance (+M effect).
Comparison Table: Structural Analogues
Electronic and Reactivity Trends
Electronic Effects
- Nitro Group (-NO₂): Strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic substitution to positions ortho and para to itself. However, the para position is already occupied, limiting reactivity .
- Methoxy Group (-OCH₃) : Electron-donating via resonance, activating the ring toward electrophilic substitution. In the target compound, this group competes with the nitro group, creating a push-pull electronic system that may stabilize charge-separated intermediates.
Reactivity Comparison
- 4-Nitrostyrene : Lacks the methoxy group, making it more reactive toward electrophiles but less soluble in polar solvents .
- p-Nitroanisole : The absence of the ethenyl group reduces conjugation, leading to lower thermal stability compared to the target compound .
- (E)-3-Methoxy-4'-nitrostilbene: Extended conjugation in stilbene derivatives enhances UV absorption, a property less pronounced in the target compound’s monoaromatic system .
Physical Properties
Biological Activity
Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of Nitro Compounds
Nitro compounds, including benzene derivatives, are known for their broad spectrum of biological activities. They exhibit properties such as antineoplastic , antibiotic , antihypertensive , and anti-inflammatory effects. The presence of the nitro group (-NO2) is often linked to enhanced biological activity due to its ability to participate in redox reactions and interact with various biological targets .
The biological activity of benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- can be attributed to several mechanisms:
- Electrophilic Attack : The nitro group can facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological molecules.
- Inhibition of Enzymes : Nitro compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines .
- Antimicrobial Activity : Studies have indicated that nitro-substituted compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Pseudomonas aeruginosa .
Biological Activity Data
The following table summarizes the biological activities associated with benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro- based on recent studies:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various nitro compounds, including benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-. The compound showed a notable inhibition zone against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicated that this compound could inhibit iNOS activity effectively, leading to decreased levels of nitric oxide and pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases .
- Carcinogenic Potential : Long-term studies on rodents revealed that exposure to this compound could lead to carcinogenic effects, particularly liver tumors. These findings highlight the dual nature of nitro compounds as both therapeutic agents and potential toxins .
Q & A
Q. Basic Research Focus
- NMR : The Z-configuration is confirmed by coupling constants () in -NMR. For Z-alkenes, typically ranges from 10–12 Hz due to trans-diaxial coupling. The methoxy group ( ppm) and aromatic protons (split patterns due to nitro group) provide additional confirmation .
- IR : Stretching vibrations for the nitro group (, ) and methoxy C–O () are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or CH₃O groups) validate the structure .
What challenges arise in crystallizing this compound, and how can SHELX programs improve structural determination?
Advanced Research Focus
Crystallization challenges include steric hindrance from the bulky substituents and polar interactions between nitro and methoxy groups. SHELXTL (Bruker AXS) or open-source SHELX suites are used for structure solution via direct methods (SHELXT) and refinement (SHELXL) . Key steps:
Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation).
Solution : Assign phases using Patterson or dual-space algorithms.
Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
Example refinement statistics (target: ):
| Parameter | Value |
|---|---|
| 0.032 | |
| 0.085 | |
| CCDC No. | 1234567 |
How does the nitro group’s electronic effects influence regioselectivity in electrophilic aromatic substitution (EAS)?
Advanced Research Focus
The nitro group is a strong meta-directing, electron-withdrawing group (Hammett ), deactivating the ring. In EAS (e.g., halogenation), reactions occur at the meta position relative to nitro. Computational studies (DFT) using Gaussian16 with B3LYP/6-31G(d) basis set show decreased electron density at the ortho/para positions (MEP maps) . Experimental validation via nitration of derivatives (e.g., 4-nitroanisole) shows >90% meta-substitution.
Which computational methods are suitable for modeling the compound’s electronic transitions and reaction pathways?
Q. Advanced Research Focus
- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis spectra (e.g., for nitro-π transitions) using CAM-B3LYP/6-311++G(d,p).
- Reaction Pathways : Transition state analysis (IRC) for ethenyl group isomerization (Z→E) reveals an energy barrier of ~25 kcal/mol .
- Solvent Effects : COSMO-RS models in ORCA account for solvent polarity in kinetic studies.
How can the Z-configuration be preserved during synthesis and storage?
Q. Methodological Considerations
- Synthesis : Use low-temperature conditions () during Wittig reaction to minimize thermal isomerization.
- Storage : Protect from light (amber vials) and store under inert atmosphere (N₂/Ar) to prevent radical-mediated E/Z interconversion.
- Purification : Avoid acidic silica gel; use neutral Al₂O₃ for column chromatography .
What safety protocols are recommended for handling nitro and ethenyl functional groups?
Q. Basic Research Focus
- Explosivity Risk : Nitro groups increase sensitivity to shock/heat. Small-scale reactions (<1 g) and blast shields are advised.
- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal contact.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of exothermic decomposition) .
How can pH and temperature affect the compound’s stability in kinetic studies?
Q. Advanced Research Focus
- pH Stability : Hydrolysis of the ethenyl group occurs under acidic (pH < 3) or basic (pH > 10) conditions. Buffer systems (pH 5–7) are optimal.
- Thermal Degradation : TGA analysis shows decomposition onset at . Store at for long-term stability.
- Kinetic Monitoring : Use HPLC (C18 column, MeCN/H₂O) to track degradation products over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
